

# Serabelisib lansoprazole proton pump inhibitor interaction

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Serabelisib

CAS No.: 1268454-23-4

Cat. No.: S548404

Get Quote

## Lansoprazole Interaction Profile Overview

| Mechanism                                     | Key Proteins Involved                                   | Clinical/Experimental Significance                                                                                                    | Relevance for Investigational Drugs                                                 |
|-----------------------------------------------|---------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------|
| <b>Cytochrome P450 Metabolism</b> [1] [2] [3] | CYP2C19 (Primary), CYP3A4 (Secondary) [2]               | Major pathway; subject to genetic polymorphism (CYP2C19); potential for interactions with other enzyme substrates/inhibitors. [1] [3] | High. Serabelisib's metabolism should be screened against these CYPs.               |
| <b>P-glycoprotein (P-gp) Transport</b> [4]    | P-glycoprotein (ABCB1)                                  | Lansoprazole is both a substrate and a weak inhibitor of this efflux transporter. [4]                                                 | Moderate. Potential for bioavailability changes if serabelisib is a P-gp substrate. |
| <b>pH-Dependent Absorption</b> [3]            | Gastric H <sup>+</sup> ,K <sup>+</sup> -ATPase (Target) | Increasing gastric pH can alter the solubility and absorption of co-administered drugs (e.g., atazanavir, mycophenolate mofetil). [3] | High. Critical for drugs with pH-dependent solubility (e.g., weak bases).           |

## Experimental Protocols for Interaction Assessment

When planning studies for **serabelisib**, the following methodologies, informed by research on PPIs, can be employed to evaluate potential interactions.

### Assessing CYP450-Mediated Interactions

This protocol is used to determine if a drug is a victim of metabolic interactions.

- **Objective:** To evaluate the inhibitory potential of lansoprazole on major CYP450 enzymes and to identify the specific isoforms responsible for **serabelisib**'s metabolism.
- **Key Methodologies:**
  - **Human Liver Microsomes (HLM) Incubation:** Incubate **serabelisib** with a pooled HLM system. Use chemical inhibitors selective for specific CYP isoforms (e.g., Ticlopidine for CYP2C19, Ketoconazole for CYP3A4) to see which pathways are involved. [2]
  - **Recombinant CYP Enzymes:** Incubate **serabelisib** with individual, expressed CYP enzymes (CYP2C19, CYP3A4, CYP2C9, etc.) to directly identify which ones metabolize the drug. [3]
  - **CYP Inhibition Assay:** Determine if lansoprazole inhibits the metabolism of well-established probe substrates (e.g., Omeprazole for CYP2C19) in HLM, calculating the IC50 value to quantify inhibition potency. [3]
- **Data Analysis:** Monitor for the depletion of **serabelisib** and/or formation of its metabolites using LC-MS/MS. A significant reduction in metabolite formation in the presence of a specific chemical inhibitor indicates the involvement of that CYP pathway.

### Assessing P-glycoprotein-Mediated Interactions

This protocol evaluates interactions involving the drug transporter P-gp.

- **Objective:** To determine if lansoprazole alters the transport of **serabelisib** via P-gp inhibition.
- **Key Methodologies:**
  - **Bidirectional Transport Assay:** Using polarized cell lines like Caco-2 or MDCKII overexpressing human MDR1 (P-gp). [4]
    - Measure the apical-to-basal (A-B) and basal-to-apical (B-A) transport of **serabelisib** across the cell monolayer.
    - Repeat the experiment in the presence of a known P-gp inhibitor (e.g., PSC-833/valsopodar) or lansoprazole itself. [4]

- **Data Analysis:** A compound that is a P-gp substrate will typically show a B-A / A-B efflux ratio significantly greater than 2. If lansoprazole is a P-gp inhibitor, it will significantly reduce this efflux ratio for a substrate like digoxin (positive control) or potentially **serabelisib**. [4]

The following diagram illustrates the logical workflow for a comprehensive drug interaction investigation, based on these established protocols.



[Click to download full resolution via product page](#)

## Frequently Asked Questions for Technical Support

**Q1: The metabolic stability assay for our drug candidate shows high clearance. Could concomitant lansoprazole affect its exposure in clinical trials?** Yes, potentially. Lansoprazole is primarily metabolized by and can inhibit **CYP2C19** [1] [3]. If your drug is also a substrate for CYP2C19, lansoprazole co-administration could reduce its metabolic clearance, leading to increased systemic exposure (**higher AUC and C<sub>max</sub>**). It is crucial to identify the primary metabolic pathways of your investigational drug early in development.

**Q2: We are planning a clinical trial where participants may be on stable lansoprazole therapy. What is the critical pharmacokinetic parameter to monitor?** The most critical parameter is the **Area Under the Curve (AUC)**. A significant change in AUC indicates a metabolic drug-drug interaction. You should also monitor **C<sub>max</sub>** and **t<sub>1/2</sub> (half-life)**. A dedicated pharmacokinetic study comparing the exposure of your drug with and without lansoprazole co-administration is recommended to quantify this effect. [3]

**Q3: Our new chemical entity is a weak base. Should we be concerned about an interaction with lansoprazole?** Yes. Lansoprazole's primary pharmacodynamic effect is to **increase gastric pH** [3]. This can significantly alter the dissolution and absorption of co-administered weak bases, potentially reducing their bioavailability. This is a class effect of all PPIs and is not CYP-mediated. Early solubility studies across a physiological pH range are advised.

**Q4: Among PPIs, is lansoprazole known to have a high or low potential for drug interactions?** Evidence suggests lansoprazole has a **moderate potential** for interactions. It is considered to have a weaker interaction potential than omeprazole but a higher one than pantoprazole, which has the lowest documented interaction potential within the PPI class. [3] Its relevance is primarily tied to its metabolism via **CYP2C19**. [2] [3]

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. : Uses, Lansoprazole , Interactions of... | DrugBank Online Mechanism [go.drugbank.com]
2. Metabolic interactions of the proton-pump inhibitors ... [pubmed.ncbi.nlm.nih.gov]
3. Pharmacokinetic Drug Interaction Profiles of Proton Pump ... [pmc.ncbi.nlm.nih.gov]
4. Interaction of omeprazole, lansoprazole and pantoprazole ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Serabelisib lansoprazole proton pump inhibitor interaction].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548404#serabelisib-lansoprazole-proton-pump-inhibitor-interaction>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)